molecular formula C13H14N4O3 B7882301 [5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile

[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile

Cat. No.: B7882301
M. Wt: 274.28 g/mol
InChI Key: JCDKPKGRVMMALF-UHFFFAOYSA-N
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Description

[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile is a synthetic compound that features a triazole ring substituted with a trimethoxyphenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using trimethoxybenzene as a starting material.

    Attachment of the Acetonitrile Group: The acetonitrile group can be attached through nucleophilic substitution reactions, where a suitable leaving group is replaced by the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its triazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

Medicinally, this compound has potential applications as an anticancer agent. Compounds with similar structures have shown activity against various cancer cell lines by inhibiting key enzymes involved in cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylacetonitrile: This compound shares the trimethoxyphenyl group but lacks the triazole ring.

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

The uniqueness of [5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile lies in its combination of the trimethoxyphenyl group and the triazole ring. This combination imparts specific chemical and biological properties that are not present in other similar compounds. For instance, the trimethoxyphenyl group enhances its ability to interact with biological targets, while the triazole ring provides stability and reactivity.

Properties

IUPAC Name

2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-18-9-6-8(7-10(19-2)12(9)20-3)13-15-11(4-5-14)16-17-13/h6-7H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDKPKGRVMMALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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